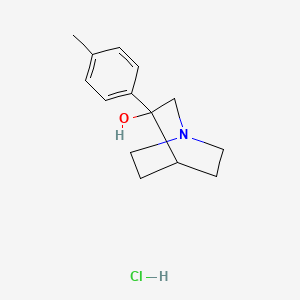![molecular formula C21H21N3O4 B5497179 1-(5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-1H-pyrazol-3-yl)ethanone](/img/structure/B5497179.png)
1-(5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-1H-pyrazol-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-1H-pyrazol-3-yl)ethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
1-(5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-1H-pyrazol-3-yl)ethanone selectively binds to and blocks the activity of mGluR5, which is a G protein-coupled receptor that modulates the release of glutamate, a major neurotransmitter in the brain. By inhibiting the activity of mGluR5, this compound reduces the excitatory signaling mediated by glutamate, which can have various effects on neuronal function and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific system or tissue being studied. In the brain, it has been shown to reduce the levels of several neurotransmitters, including glutamate, dopamine, and serotonin. It has also been shown to modulate the activity of various ion channels and receptors, including NMDA receptors, AMPA receptors, and GABA receptors.
实验室实验的优点和局限性
One of the main advantages of using 1-(5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-1H-pyrazol-3-yl)ethanone in lab experiments is its selectivity for mGluR5, which allows researchers to specifically target this receptor without affecting other glutamate receptors. This can be particularly useful in studying the role of mGluR5 in various physiological and pathological processes. However, one limitation of using this compound is its relatively low potency, which can require higher concentrations to achieve significant effects.
未来方向
There are several potential future directions for research on 1-(5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-1H-pyrazol-3-yl)ethanone and its therapeutic applications. One area of interest is its potential use in treating addiction, particularly to drugs of abuse such as cocaine and methamphetamine. Another area of interest is its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to better understand the mechanisms underlying the effects of this compound and to develop more potent and selective mGluR5 antagonists for therapeutic use.
合成方法
1-(5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-1H-pyrazol-3-yl)ethanone can be synthesized through a multi-step process starting with 2-naphthol, which is converted to 6-methoxy-2-naphthaldehyde. This aldehyde is then reacted with morpholine and subsequently with 1-(5-amino-1H-pyrazol-3-yl)ethanone to form the final product, this compound.
科学研究应用
1-(5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-1H-pyrazol-3-yl)ethanone has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes. It has been shown to have potential therapeutic applications in several neurological and psychiatric disorders, including Fragile X syndrome, Parkinson's disease, schizophrenia, and addiction.
属性
IUPAC Name |
1-[5-[2-(6-methoxynaphthalen-2-yl)morpholine-4-carbonyl]-1H-pyrazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13(25)18-11-19(23-22-18)21(26)24-7-8-28-20(12-24)16-4-3-15-10-17(27-2)6-5-14(15)9-16/h3-6,9-11,20H,7-8,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEZDRUULURDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NNC(=C1)C(=O)N2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(1H-benzimidazol-2-yl)phenyl]-1'-methyl-1H,1'H-2,2'-biimidazole](/img/structure/B5497100.png)
![2-[(5-cyclopropyl-4-isopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5497116.png)

![[1-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5497124.png)

![{3-(3-chlorobenzyl)-1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]piperidin-3-yl}methanol](/img/structure/B5497131.png)
![3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]-1-methyl-2(1H)-quinoxalinone](/img/structure/B5497141.png)
![9-[4-(4-chlorophenyl)butanoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5497146.png)
![methyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5497164.png)
![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5497168.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[1-(4-bromophenyl)ethylidene]acetohydrazide](/img/structure/B5497173.png)
![N-(4-isopropylphenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5497185.png)
![3-(4-bromophenyl)-2-(methoxymethyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5497189.png)
![N~2~-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N~1~,N~1~-dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine](/img/structure/B5497191.png)